molecular formula C17H19N3O3 B2743429 4-(BENZYLOXY)-3-ETHOXYBENZALDEHYDE SEMICARBAZONE CAS No. 301350-33-4

4-(BENZYLOXY)-3-ETHOXYBENZALDEHYDE SEMICARBAZONE

Cat. No.: B2743429
CAS No.: 301350-33-4
M. Wt: 313.357
InChI Key: ZSSSKQZDUZOEBQ-YBFXNURJSA-N
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Description

4-(Benzyloxy)-3-ethoxybenzaldehyde semicarbazone ( 301350-33-4) is a chemical reagent with the molecular formula C17H19N3O3 and a molecular weight of 313.35 g/mol . Its structure is derived from the aldehyde precursor, 4-benzyloxy-3-ethoxybenzaldehyde (C16H16O3) , via condensation with semicarbazide. Semicarbazone derivatives are a significant class of compounds in medicinal and analytical chemistry, often investigated for their biological activities. While specific mechanistic studies on this exact compound are limited in the public domain, related thiosemicarbazone analogs are known to exhibit a range of promising properties, including antibacterial, antifungal, and antitumor activities, which are frequently attributed to their ability to act as flexible chelating ligands for various metal ions . The structural motif of the imino group (–N=CH–) is key to its reactivity and potential function . This product is offered for research and development purposes . It is supplied with guaranteed high purity and is strictly intended for laboratory research use. It is not intended for diagnostic, therapeutic, or personal use. For specific pricing and availability, please inquire directly.

Properties

IUPAC Name

[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-22-16-10-14(11-19-20-17(18)21)8-9-15(16)23-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H3,18,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSSKQZDUZOEBQ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLOXY)-3-ETHOXYBENZALDEHYDE SEMICARBAZONE typically involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with hydrazinecarboxamide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLOXY)-3-ETHOXYBENZALDEHYDE SEMICARBAZONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of 4-(Benzyloxy)-3-Ethoxybenzaldehyde Semicarbazone

The synthesis of this compound typically involves the reaction between 4-(benzyloxy)-3-ethoxybenzaldehyde and semicarbazide. The general reaction can be summarized as follows:

  • Reagents :
    • 4-(Benzyloxy)-3-ethoxybenzaldehyde
    • Semicarbazide
    • Solvent (e.g., ethanol or methanol)
  • Procedure :
    • Dissolve the aldehyde in the solvent.
    • Add semicarbazide to the solution and stir under reflux conditions.
    • Upon completion, the product is precipitated, filtered, and purified.

The resulting compound has a molecular formula of C17H19N3O3 and a molecular weight of 313.35 g/mol, which contributes to its unique chemical properties and reactivity.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

  • Antimicrobial Properties : This compound has shown efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent. The presence of functional groups enhances its interaction with biological targets, which is critical for its antibacterial activity.
  • Anticonvulsant Activity : Similar semicarbazone derivatives have been investigated for their anticonvulsant properties. Studies have indicated that modifications in the structure can lead to enhanced activity against seizures, making semicarbazones a promising class for neurological applications .
  • Cytotoxic Effects : Research has demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. The mechanism often involves the inhibition of key enzymes related to cancer progression .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

  • Antimicrobial Efficacy : A study focusing on the antimicrobial activity of various semicarbazones found that derivatives similar to this compound displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, making them suitable candidates for antibiotic development.
  • Anticancer Activity : In vitro studies evaluated the cytotoxic effects of related compounds on human cancer cell lines such as A549 (lung adenocarcinoma) and SGC7901 (gastric cancer). The results indicated that these compounds could inhibit cell proliferation significantly more than control groups .
  • Mechanism of Action : Molecular docking studies have been conducted to understand how this compound interacts with biological targets. These studies suggest that the compound can effectively bind to specific enzymes or receptors involved in disease pathways, which may explain its observed biological activities.

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)-3-ETHOXYBENZALDEHYDE SEMICARBAZONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substitution Pattern and Lipophilicity

  • 4-Hydroxybenzaldehyde Semicarbazone : Lacks the benzyloxy and ethoxy groups, resulting in lower molecular weight (MW: 179.18 g/mol) and higher polarity. This reduces lipophilicity, which may limit bioavailability compared to the target compound .
  • 4-(Benzyloxy)-3-methoxybenzaldehyde Semicarbazone: Differs by a methoxy (–OCH₃) instead of ethoxy (–OC₂H₅) group.
  • 4-Benzyloxy-2-butanone Semicarbazone: A ketone-based semicarbazone with a shorter carbon chain. The aldehyde group in the target compound may confer higher reactivity in Schiff base formation .

Data Table: Key Properties of Selected Semicarbazones

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
4-Hydroxybenzaldehyde Semicarbazone –OH at C4 179.18 Antimicrobial, Antifungal
4-(Benzyloxy)-3-methoxybenzaldehyde SC –OBn at C4, –OCH₃ at C3 313.35 Kinase inhibition (inferred)
4-(Benzyloxy)-3-ethoxybenzaldehyde SC –OBn at C4, –OC₂H₅ at C3 327.38 Anticancer (hypothesized) Synthesized
4-Benzyloxy-2-butanone Semicarbazone –OBn at C4, ketone 263.31 Limited data

Research Findings and Trends

  • Solubility Challenges: High lipophilicity from benzyloxy groups may necessitate formulation adjustments (e.g., nanoparticle encapsulation) for in vivo applications .

Biological Activity

4-(Benzyloxy)-3-ethoxybenzaldehyde semicarbazone (C17H19N3O3) is a semicarbazone derivative synthesized from 4-(benzyloxy)-3-ethoxybenzaldehyde and semicarbazide. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. Its unique structural features contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C17H19N3O3
  • Molecular Weight : 313.35 g/mol
  • Structure : Characterized by a benzyloxy group attached to an ethoxy-substituted benzaldehyde, enhancing its interaction with biological targets.

Antimicrobial Properties

Research indicates that semicarbazone derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents. The presence of functional groups in the semicarbazone structure enhances its interaction with microbial targets, leading to inhibitory effects on bacterial growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of semicarbazones can induce apoptosis in cancer cells. For example, similar compounds have been observed to activate procaspase-3, leading to caspase-3 activation, which is crucial for the apoptotic pathway in cancer cells . The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly alter the anticancer efficacy of these compounds.

Molecular docking studies reveal that this compound can effectively bind to specific biological targets, which may explain its observed biological activities. The binding affinities and mechanisms of action are essential for understanding how structural modifications could enhance the compound's efficacy against various diseases.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
4-(Chlorobenzyl)oxy-3-ethoxybenzaldehyde340223-24-7Contains a chlorobenzyl group; potential reactivity
4-(Benzyloxy)-3-methoxybenzaldehyde semicarbazone81263-72-1Methoxy substitution; different electronic properties
Semicarbazide derivativesVariesDiverse biological activities depending on substituents

This table highlights the diversity within the semicarbazone class and underscores the unique characteristics of this compound due to its specific substituents.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzaldehyde semicarbazones exhibited antibacterial activity against strains like E. coli and Staphylococcus aureus. The mechanism involved regulating gene expression associated with metabolism and virulence in bacteria .
  • Anticancer Mechanisms : In another investigation, certain semicarbazones were shown to inhibit cell proliferation in various cancer cell lines (e.g., pancreatic and gastric cancer). The compounds induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
  • Neuroprotective Potential : Some semicarbazones have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. Specific derivatives showed selective inhibition towards MAO-B, suggesting their role in developing anti-neurodegenerative therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 4-(benzyloxy)-3-ethoxybenzaldehyde semicarbazone, and how can purity be validated?

  • Methodology :

  • Synthesis : Begin with 3-ethoxy-4-hydroxybenzaldehyde as the precursor. Introduce the benzyloxy group via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF) . React the resulting aldehyde with semicarbazide hydrochloride in ethanol under reflux to form the semicarbazone.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and consistency in melting point (compare with literature). IR spectroscopy (N-H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) and ¹H NMR (aldehyde proton absence at ~10 ppm) confirm structural integrity .

Q. How should researchers address inconsistencies in semicarbazone yield across reaction conditions?

  • Methodology :

  • Experimental Design : Vary parameters (temperature, solvent polarity, stoichiometry) systematically. For example, test ethanol vs. methanol as solvents and reflux vs. room-temperature conditions.
  • Data Analysis : Use ANOVA to identify statistically significant variables. Cross-reference with literature on semicarbazone formation (e.g., steric hindrance from benzyloxy groups may slow reaction kinetics) .
  • Troubleshooting : If yields remain low, consider alternative catalysts (e.g., acetic acid) or microwave-assisted synthesis to accelerate reaction rates .

Advanced Research Questions

Q. What strategies can resolve ambiguities in the stereochemical configuration of this compound?

  • Methodology :

  • Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/water). Use X-ray diffraction (XRD) to determine spatial arrangement of the semicarbazone moiety and benzyloxy-ethoxy substituents .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to predict stable conformers. Compare experimental XRD data with optimized geometries to validate stereochemistry .
    • Data Contradiction : If computational models conflict with XRD results, re-examine solvent effects or lattice packing forces in the crystal structure .

Q. How can researchers evaluate the biological activity of this semicarbazone, and what controls are essential?

  • Methodology :

  • Assay Design : Test antimicrobial activity (e.g., against E. coli and S. aureus) using broth microdilution (MIC determination). Include positive controls (e.g., ampicillin) and negative controls (DMSO solvent) .
  • Mechanistic Studies : Perform molecular docking (PDB: 1JIJ for bacterial enoyl-ACP reductase) to predict binding affinity. Validate with enzyme inhibition assays (IC₅₀ measurement) .
    • Data Interpretation : If bioactivity is inconsistent with docking results, consider membrane permeability limitations (logP >3 may hinder cellular uptake) or metabolite interference .

Q. What advanced techniques characterize the thermal stability and degradation pathways of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Identify decomposition onset temperature and residual mass.
  • GC-MS : Trap volatiles during TGA and analyze degradation products (e.g., benzyl alcohol from benzyloxy cleavage).
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy of degradation .

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